3-(4-bromo-1H-pyrazol-1-yl)pyridine
Description
Contextual Significance of Pyridine (B92270) and Pyrazole (B372694) Heterocycles
Pyridine as a Core Scaffold in Organic and Medicinal Chemistry
Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. tandfonline.comnih.gov Its presence is integral to the function of many biologically active molecules, and it is a cornerstone in the design of new therapeutic agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are critical for molecular interactions with biological targets. frontiersin.org
The versatility of the pyridine scaffold is evident in the broad spectrum of pharmacological activities exhibited by pyridine-containing drugs, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net This wide range of applications has cemented the importance of pyridine derivatives in medicinal chemistry, continually inspiring the synthesis of new analogues. nih.govresearchgate.net
Pyrazole Architectures and Their Chemical Versatility
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural feature imparts a unique set of properties that make them highly valuable in various chemical disciplines. rroij.comnih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. rsc.orgglobalresearchonline.net
The pyrazole ring is a versatile building block in organic synthesis, allowing for the introduction of various substituents at different positions to fine-tune the molecule's properties. mdpi.comnih.gov The ability to readily modify the pyrazole core has led to the development of a vast library of compounds with diverse applications in medicine and agriculture. nih.govglobalresearchonline.net
Rationale for Bromination in Heterocyclic Systems
The introduction of halogen atoms, particularly bromine, into heterocyclic compounds is a common and powerful strategy in chemical synthesis. This process, known as bromination, offers a means to modulate the chemical and physical properties of a molecule and provides a reactive handle for further chemical transformations.
Strategic Utility of Halogen Substituents in Chemical Synthesis
Halogen atoms, including bromine, are excellent leaving groups in nucleophilic substitution reactions and are instrumental in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The presence of a bromine atom on a heterocyclic ring therefore opens up a vast array of synthetic possibilities for creating novel compounds. researchgate.netacs.org
Influence of Bromine on Electronic and Steric Properties
The bromine atom exerts a significant influence on the electronic and steric properties of a molecule. researchgate.netrsc.org Electronically, bromine is an electron-withdrawing group due to its electronegativity, which can alter the reactivity and acidity of the heterocyclic ring. otterbein.edu The presence of bromine can also introduce a "heavy atom effect," which can influence the photophysical properties of a molecule, such as promoting intersystem crossing in phosphorescent materials. researchgate.net
Sterically, the size of the bromine atom can impact the conformation of the molecule and its ability to interact with biological targets or other molecules. otterbein.edursc.org This steric hindrance can be strategically employed to control the regioselectivity of subsequent reactions or to enhance the binding affinity of a drug candidate to its target receptor. otterbein.edu
Overview of 3-(4-bromo-1H-pyrazol-1-yl)pyridine: Structural Features and Research Relevance
The compound this compound, with the chemical formula C₈H₆BrN₃, integrates the key features of its constituent heterocycles and the strategic utility of bromination. chemshuttle.combldpharm.com The molecule consists of a pyridine ring linked at the 3-position to the nitrogen atom of a pyrazole ring, which is further substituted with a bromine atom at the 4-position.
This specific arrangement of atoms and functional groups makes this compound a valuable intermediate in medicinal chemistry. chemshuttle.com The pyridine and pyrazole moieties provide a foundation for biological activity, while the bromine atom serves as a versatile synthetic handle for the introduction of further chemical diversity. researchgate.netgrowingscience.com Researchers can utilize the bromine atom to build more complex molecules through various coupling reactions, aiming to develop new therapeutic agents with improved efficacy and selectivity. rsc.orgresearchgate.net The study of this and related compounds contributes to the broader understanding of structure-activity relationships in drug design and the development of novel synthetic methodologies.
| Property | Value |
| Chemical Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 77556-44-6 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C, sealed in a dry environment |
Unique Structural Attributes of the Pyrazolylpyridine Linkage
A critical structural parameter in N-arylpyrazoles is the dihedral angle between the planes of the two aromatic rings. The free rotation around the C-N bond can be influenced by substituents on either ring, potentially leading to distinct, stable rotational isomers or atropisomers. rsc.org In the case of this compound, the bromine atom at position 4 of the pyrazole ring and the nitrogen atom in the pyridine ring exert significant electronic influence. The bromine atom is electron-withdrawing and can participate in halogen bonding, an interaction that can influence molecular conformation and crystal packing. rsc.org
Positioning of the Compound within the Broader Pyridine-Pyrazole Literature
The pyrazole and pyridine motifs are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. nih.govresearchgate.netrsc.orgnih.gov Their combination into a single molecule, as in pyrazolylpyridines, creates a versatile platform for drug discovery and materials science.
The literature distinguishes between two major classes of pyrazole-pyridine compounds:
Fused Systems: These are bicyclic structures where the pyrazole and pyridine rings share a bond, such as the extensively studied pyrazolo[3,4-b]pyridines. mdpi.comjst.go.jp These compounds have a rigid, planar structure and are investigated as inhibitors for various protein kinases. rsc.orgnih.govresearchgate.net
Linked Systems: In this class, the two rings are connected by a single bond, as is the case with this compound. This linkage allows for rotational freedom, granting the molecule conformational flexibility that can be advantageous for binding to biological targets. rsc.org
This compound is specifically an N-arylpyrazole, a subclass that has been the focus of extensive synthetic and conformational studies. researchgate.netresearchgate.net Its importance lies in its role as a key intermediate, or building block, that allows for the systematic and modular construction of more elaborate molecules. bldpharm.com The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of additional functional groups to explore structure-activity relationships (SAR).
Academic Research Scope and Objectives Pertaining to this compound
The primary objective of academic and industrial research involving this compound is its use as a strategic building block for creating novel compounds with specific functional properties. The research applications are diverse, spanning medicinal chemistry and materials science.
Medicinal Chemistry: A major focus is the development of novel therapeutic agents, particularly protein kinase inhibitors for oncology. The pyrazolylpyridine scaffold serves as a core structure for molecules designed to target specific enzymes involved in cell proliferation and survival. rsc.orgmdpi.com For example, a derivative of this compound has been used to synthesize potent inhibitors of E. coli DNA gyrase, with the objective of developing new antibacterial agents. pdbj.org The specific goal is to leverage the structural features of the pyrazolylpyridine core to achieve high binding affinity and selectivity for the target enzyme.
| Research Area | Specific Target/Objective | Example Scaffold/Derivative Class | Reference |
|---|---|---|---|
| Antibacterial Agents | Inhibition of E. coli DNA GyraseB | Pyridine-3-carboxamides incorporating a 4-bromo-1H-pyrazol-1-yl moiety | pdbj.org |
| Anticancer Agents | Inhibition of PIM-1 Kinase | Pyrazolyl pyridine conjugates | rsc.orgnih.gov |
| Anticancer Agents | Inhibition of Tropomyosin Receptor Kinases (TRKs) | Pyrazolo[3,4-b]pyridine derivatives | rsc.org |
| Materials Science | Development of Spin-Crossover (SCO) materials | Iron(II) complexes with pyrazolylpyridine-based ligands | iucr.orgresearchgate.net |
Coordination Chemistry and Materials Science: In materials science, pyrazolylpyridine derivatives are employed as ligands for the synthesis of metal complexes with interesting magnetic or optical properties. For instance, related ligands are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior, where the magnetic state of the complex can be switched by external stimuli like temperature or light. iucr.orgresearchgate.netwhiterose.ac.uk The electronic and steric properties of the ligand, tunable via substituents like the bromine atom, are critical for controlling these properties.
The data below, derived from a closely related pyrazolo[3,4-b]pyridine system, illustrates the potency that can be achieved with this class of compounds, justifying the extensive research into their synthesis and optimization.
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Larotrectinib (Positive Control) | 3.0 | 13 | 0.2 | rsc.org |
| Compound C03 | 56 | - | - | rsc.org |
Note: IC₅₀ is the half-maximal inhibitory concentration. Data is for a related fused-ring system to demonstrate the therapeutic potential of the general scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXUIGDGPBAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77556-44-6 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Pathways of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine
Transformation of the 4-Bromo Substituent
The carbon-bromine bond at the C4-position of the pyrazole (B372694) ring is the primary site for chemical modification. The electron-deficient nature of the pyrazole ring, coupled with the established reactivity of aryl bromides, makes this position amenable to a range of derivatization reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-(4-bromo-1H-pyrazol-1-yl)pyridine, these reactions provide efficient pathways to introduce new substituents onto the pyrazole core.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C4-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water). researchgate.netnih.gov The versatility of the Suzuki-Miyaura reaction stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the relatively mild reaction conditions. nih.gov For nitrogen-rich heterocycles like pyrazoles, specific palladium precatalysts and bulky phosphine (B1218219) ligands may be employed to achieve high yields. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Conditions The following table is an illustrative example of typical conditions based on reactions with similar bromopyrazole substrates.
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 °C | researchgate.net |
| Heteroaryltrifluoroborate | Pd(OAc)₂ (3 mol%) / RuPhos (6 mol%) | K₃PO₄ (2 equiv.) | n-Butanol | 100 °C | nih.gov |
| Alkylboronic ester | Pd catalyst with electron-rich ligand | K₃PO₄ | Toluene/H₂O | 100 °C | rsc.org |
The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine, which often serves as the solvent as well. jk-sci.comscirp.org For this compound, the Sonogashira coupling facilitates the direct attachment of alkyne moieties to the C4-position of the pyrazole ring. These resulting alkynyl-pyrazoles are valuable intermediates that can undergo further transformations. The reaction conditions are generally mild, tolerating a wide range of functional groups on the alkyne coupling partner. jk-sci.comnih.gov
Table 2: Typical Sonogashira Coupling Conditions This table illustrates common conditions for Sonogashira reactions involving bromopyridine and other bromoheteroaryl substrates.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 °C | scirp.orgscirp.org |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | Et₂NH | THF | Room Temp. to 90 °C | nih.gov |
| Arylacetylenes | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex / CuI / PPh₃ | Et₃N | Toluene | 90 °C | nih.gov |
The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl halide and the olefin. masterorganicchemistry.com This palladium-catalyzed reaction typically involves an organic base and is effective for coupling aryl bromides with a variety of alkenes, such as styrenes and acrylates. beilstein-journals.org The reaction of this compound with an olefin would lead to the formation of a 4-alkenyl-substituted pyrazole derivative. The stereoselectivity of the Heck reaction generally favors the formation of the trans-isomer. frontiersin.org While the reaction can be sensitive to the steric and electronic properties of the olefin, it remains a valuable tool for introducing vinyl groups. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for constructing arylamines. For this compound, this methodology allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, at the C4-position. The success of the reaction often depends on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. researchgate.netnih.gov Studies on unprotected 4-bromo-1H-pyrazoles have shown that various aliphatic, aromatic, and heteroaromatic amines can be coupled effectively under optimized conditions. nih.gov
Table 3: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles with Various Amines Data adapted from studies on the amination of unprotected 4-bromo-1H-pyrazoles. nih.gov
| Amine Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 90 |
| 4-Fluoroaniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 87 |
| Morpholine | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 85 |
| N-Methylaniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 80 °C | 75 |
| 2-Aminopyridine | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 80 °C | 80 |
Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This transformation is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C to -100 °C). mdpi.comtcnj.edu For this compound, the bromine at the C4-position can be exchanged for a metal, typically lithium, to generate a 4-lithiopyrazolyl intermediate.
This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. znaturforsch.com For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid. Quenching with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This two-step sequence provides a powerful alternative to cross-coupling reactions, especially for introducing functional groups that are not readily accessible via other methods. The use of organomagnesium reagents for Br-Mg exchange is also a viable, often milder, alternative. mdpi.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270)/Pyrazole Rings
Nucleophilic aromatic substitution (SNAr) on the this compound core is dictated by the electronic properties of both the pyridine and pyrazole rings.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack. However, this reactivity is highly position-dependent. SNAr reactions on pyridines proceed most readily at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by delocalization onto the nitrogen atom stackexchange.comyoutube.com. In this compound, the pyrazolyl group is at the C3 position, which is significantly less activated towards SNAr. Attack at this position does not allow for direct resonance stabilization of the negative charge by the ring nitrogen stackexchange.com. Therefore, direct nucleophilic substitution of a hydrogen on the pyridine ring is unlikely under standard SNAr conditions. If a suitable leaving group were present at the C2, C4, or C6 positions, substitution would be more feasible.
Pyrazole Ring: The pyrazole ring itself can participate in reactions with nucleophiles. While the C4-bromo substituent could theoretically act as a leaving group, SNAr on an electron-rich pyrazole ring is generally difficult without significant activation from electron-withdrawing groups. More commonly, the pyrazole moiety can act as a nucleophile after deprotonation. However, in the context of SNAr where the ring is attacked, the reactivity is low. Conversely, pyrazolyl anions are effective nucleophiles for substitution on activated aromatic rings znaturforsch.com. For instance, reacting a pyrazole with an activated fluoroaromatic compound, such as nitrofluorobenzene, in the presence of a base like potassium carbonate, leads to the formation of an N-arylpyrazole in high yield znaturforsch.com. This highlights the nucleophilic character of the pyrazole nitrogen rather than the susceptibility of the pyrazole ring to be attacked by nucleophiles.
| Ring System | Position of Substitution | Reactivity | Reason |
|---|---|---|---|
| Pyridine | C2, C4, C6 | Favored | Negative charge of intermediate stabilized by nitrogen stackexchange.comyoutube.com. |
| Pyridine | C3, C5 | Disfavored | No direct resonance stabilization of the intermediate by nitrogen stackexchange.com. |
| Pyrazole | C4 (Br as leaving group) | Disfavored | Requires strong activation from electron-withdrawing groups. |
Electrophilic Aromatic Substitution on Pyridine and Pyrazole Rings
Electrophilic aromatic substitution (SEAr) is generally challenging on this molecule due to the deactivating nature of both heterocyclic rings.
Pyridine Ring: The pyridine ring is strongly deactivated towards electrophiles. The nitrogen atom exerts a powerful electron-withdrawing inductive effect and becomes protonated or coordinates to the Lewis acid catalyst under typical SEAr conditions. This creates a positively charged pyridinium (B92312) species, which is highly resistant to attack by electrophiles youtube.com. If forced, substitution occurs primarily at the C3 and C5 positions, as these are the least deactivated. Common SEAr reactions like nitration and halogenation require harsh conditions and often result in low yields masterorganicchemistry.com.
Pyrazole Ring: The pyrazole ring is generally more reactive towards electrophiles than pyridine. Electrophilic attack typically occurs at the C4 position, which is electronically richest quora.com. However, in this compound, this position is already occupied by a bromine atom. The 3-pyridyl substituent at the N1 position acts as a deactivating group, further reducing the reactivity of the pyrazole ring. The bromine atom itself is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this case, the only available position on the pyrazole ring is C5. Therefore, any further electrophilic substitution on the pyrazole ring would be directed to the C5 position, though the reaction would likely be sluggish due to the deactivating effects of both the pyridyl group and the bromine atom. Halogenation of pyrazole scaffolds can be achieved using reagents like N-halosuccinimides researchgate.net.
Reactions Involving Nitrogen Heteroatoms: Alkylation and Acylation
The nitrogen atoms in both the pyridine and pyrazole rings are potential sites for alkylation and acylation reactions.
Alkylation: The lone pair of electrons on the pyridine nitrogen makes it a good nucleophile, and it readily reacts with alkyl halides to form N-alkylpyridinium salts youtube.com. Similarly, the N2 nitrogen of the pyrazole ring can also be alkylated. The relative reactivity of the two nitrogen atoms would depend on steric hindrance and the specific reaction conditions. Generally, the pyridine nitrogen is more basic and accessible, suggesting it might be the primary site of alkylation.
Acylation: Acylation of pyridines with acyl halides or anhydrides typically occurs at the nitrogen atom to form N-acylpyridinium ions youtube.com. These intermediates are highly reactive and even more electron-deficient than the parent pyridine, making subsequent C-acylation on the ring very difficult youtube.com. Acylation at the pyrazole N2 position is also possible. The competition between the two sites would again be a factor, with the pyridine nitrogen likely being the initial site of reaction.
Redox Chemistry and Electrochemical Behavior
The redox properties of this compound are influenced by the electronic characteristics of its constituent rings and the bromo substituent.
Reduction: Pyridine and its derivatives are known to undergo electrochemical reduction researchgate.net. The presence of the electron-withdrawing pyrazolyl group and the bromine atom is expected to make the reduction of the pyridine ring easier compared to unsubstituted pyridine. Brominated aromatic compounds, in general, are more easily reduced nih.gov. The reduction potential is likely to be influenced by the pH of the medium, as protonation of the pyridine nitrogen would facilitate electron transfer.
Oxidation: The oxidation of the pyridine ring is generally difficult due to its electron-deficient nature. The pyrazole ring is more susceptible to oxidation. However, the presence of the deactivating pyridyl and bromo groups would increase the oxidation potential compared to a simple alkyl-substituted pyrazole. The oxidation processes may be irreversible and could involve the ligand itself rather than a coordinated metal center in a complex nih.gov. Computational studies and cyclic voltammetry would be required to determine the precise redox potentials and to understand the electrochemical behavior of the molecule acs.org.
| Process | Predicted Behavior | Influencing Factors |
|---|---|---|
| Reduction | Facilitated compared to unsubstituted pyridine | Electron-withdrawing pyrazolyl group; Bromo substituent nih.gov; pH |
| Oxidation | Difficult, occurs at high potential | Electron-deficient nature of both rings; Deactivating substituents |
Functionalization for Supramolecular Assembly
This compound is an excellent candidate for use as a building block in supramolecular chemistry due to its distinct functional sites.
Coordination Chemistry: The pyridine nitrogen and the N2 nitrogen of the pyrazole ring are both potential donor sites for coordination to metal ions. This allows the molecule to act as a versatile ligand, potentially bridging multiple metal centers to form coordination polymers or discrete metal-organic cages mdpi.comrsc.org. The specific coordination mode would depend on the metal ion's preferred geometry and the steric environment around the nitrogen atoms.
Halogen Bonding: A key feature of this molecule is the bromine atom at the C4 position of the pyrazole ring. This bromine can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites such as nitrogen or oxygen atoms on adjacent molecules acs.orgnih.gov. Halogen bonding is a highly directional and specific interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of predictable supramolecular architectures like chains, layers, or more complex networks nih.govrsc.orgnih.gov. The strength of this interaction can be tuned by modifying the electronic environment of the bromine atom. The interplay between metal coordination at the nitrogen sites and halogen bonding from the bromine atom provides a powerful strategy for designing complex, functional supramolecular materials.
Computational and Theoretical Investigations of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules like 3-(4-bromo-1H-pyrazol-1-yl)pyridine. These calculations can determine the optimized molecular geometry, electronic energies, and a host of other physicochemical properties.
For related pyrazole (B372694) derivatives, DFT calculations have been successfully used to study molecular structures, tautomeric stability, and electronic properties. researchgate.netnih.govmdpi.com For instance, studies on 4-bromo-1H-pyrazoles have utilized DFT calculations to justify the predominance of specific tautomers and to calculate NMR chemical shifts, showing good correlation with experimental data. researchgate.net Similarly, research on other pyrazole-pyridine systems has employed DFT to analyze electronic structure and reactivity. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
HOMO: For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions of the pyrazole and pyridine (B92270) rings.
LUMO: The LUMO would likely be localized over the rings as well, representing the most favorable region for accepting an electron.
Energy Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov
Computational studies on analogous pyrazole derivatives have shown that the distribution of these orbitals and the size of the energy gap are key to interpreting potential charge transfer interactions within the molecule. nih.govmdpi.comresearchgate.net For example, in a study of thiazole (B1198619) and pyridine-pyrazole derivatives, DFT results for HOMO and LUMO energies were used to successfully rationalize the observed antioxidant activity, with a smaller energy gap correlating to higher reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for Pyrazole Derivatives This table illustrates the type of data obtained from DFT calculations on related compounds. Specific values for this compound would require a dedicated computational study.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| Pyrazole Derivative 1 | -6.260 | -0.552 | 5.707 | nih.gov |
| Pyrazole Derivative 2 | -5.523 | -0.016 | 5.507 | nih.gov |
| Pyrazole Derivative 3 | -6.507 | -2.764 | 3.743 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely reveal:
Negative Potential: Concentrated around the nitrogen atoms of both the pyridine and pyrazole rings, which possess lone pairs of electrons. These sites are the most probable for protonation and coordination with metal ions.
Positive Potential: Located around the hydrogen atoms attached to the aromatic rings.
Halogen Atom: The bromine atom can exhibit dual behavior, often showing a region of positive potential on its outermost surface (a "sigma-hole") which can participate in halogen bonding, alongside its general electron-withdrawing nature.
Studies on similar heterocyclic systems confirm that MEP maps are invaluable for identifying the most reactive parts of a molecule. researchgate.net
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. While precise values require specific calculations, studies on related 4-bromo-1H-pyrazoles have shown that DFT can provide useful predictions, although certain carbon signals, like those bonded to bromine, can sometimes be overestimated. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of vibrational modes observed in experimental spectra. For the target compound, key predicted vibrations would include C-H, C=N, and C=C stretching modes of the pyridine and pyrazole rings, as well as the characteristic C-Br stretching frequency.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. mdpi.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would identify the π→π* and n→π* transitions responsible for its electronic absorption profile.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Pyrazole Derivative This table is illustrative of how theoretical data is compared with experimental results.
| Spectroscopic Data | Predicted Value | Experimental Value | Source |
| ¹³C NMR (C-Br) | ~142 ppm | 134.9 ppm | researchgate.net |
| UV-Vis λmax (S1) | 284.33 nm (gas) | - | mdpi.com |
| IR (C=O stretch) | - | 1627 cm⁻¹ | bohrium.com |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the C-N single bond connecting the pyridine and pyrazole rings.
A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle between the two rings and calculating the energy at each step. This analysis would identify:
The most stable conformation (the global minimum on the energy surface).
The energy barriers to rotation between different conformations.
It is generally expected that the most stable conformer would be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings. Theoretical studies on similar bi-heterocyclic systems are often used to understand their conformational preferences, which can influence their packing in crystals and their interaction with biological targets. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations study the behavior of a molecule (or an ensemble of molecules) over time. MD simulations can provide insights into:
Dynamic Behavior: How the molecule moves, vibrates, and changes conformation in a condensed phase (e.g., in a solvent or a crystal).
Intermolecular Interactions: How the molecule interacts with solvent molecules or other solute molecules. For this compound, this could include hydrogen bonding, π-π stacking between aromatic rings, and halogen bonding involving the bromine atom.
In studies of related pyrazole-containing compounds, MD simulations have been used to explore the stability of binding modes within protein active sites, providing a dynamic picture of the key intermolecular interactions. arabjchem.org
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, one can identify transition states and intermediates.
For this compound, computational studies could elucidate the mechanisms of key reactions, such as:
Nucleophilic Aromatic Substitution: Replacing the bromine atom with another functional group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Forming new carbon-carbon bonds at the site of the bromine atom, a common strategy for elaborating such scaffolds. mdpi.com
These studies involve locating the transition state structure for a given reaction step and calculating its energy, which corresponds to the activation energy barrier. This information is invaluable for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route. For instance, mechanistic studies on the synthesis of related pyrazolo[3,4-b]pyridines have been detailed in the literature, outlining the key steps of ring formation.
Tautomerism Studies of the Pyrazole Moiety
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of the pyrazole ring in this compound. researchgate.net The pyrazole moiety can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net For pyrazoles not substituted on the nitrogen atoms, two primary tautomers are possible. mdpi.com The stability of these tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the most stable tautomeric forms of substituted pyrazoles. researchgate.netresearchgate.net For pyrazoles containing a bromine atom at the C4 position and another substituent at the C3(5) position, theoretical calculations and experimental data from NMR spectroscopy consistently show a preference for one tautomer over the other. researchgate.net
Research on a series of 4-bromo-1H-pyrazoles has shown that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the more stable form, both in the solid state and in solution. researchgate.net DFT calculations support these experimental findings, justifying the predominance of the 3-bromo tautomer over the 5-bromo form. researchgate.net This preference is influenced by the electronic effects of the substituents. Electron-withdrawing groups tend to favor one tautomeric form, while electron-donating groups may stabilize the other. researchgate.net In the case of pyrazolo[3,4-b]pyridines, which are structurally related, AM1 calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. mdpi.com
| Compound Class | Method | Key Finding | Reference |
| 4-Bromo-1H-pyrazoles | DFT Calculations, NMR Spectroscopy | The tautomer with a bromine atom at the 3-position is more stable than the 5-bromo tautomer in both solid state and solution. | researchgate.net |
| 5-Substituted Pyrazoles | MP2/6-311++G** Calculations | The relative stability of tautomers is significantly affected by the electronic nature of the substituent; strong electron-withdrawing groups favor the N1-H tautomer. | researchgate.net |
| Pyrazolo[3,4-b]pyridines | AM1 Calculations | The 1H-tautomer is shown to be substantially more stable (by ~9 kcal/mol) than the 2H-tautomer. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.comresearchgate.net This method involves developing mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced desired properties and reducing the need for extensive experimental screening. mdpi.com The process involves calculating molecular descriptors, selecting relevant features, building a model, and validating its predictive power. mdpi.com
While specific QSAR models exclusively for this compound are not widely published, the utility of this approach has been demonstrated for a variety of structurally related pyrazole and pyridine-containing compounds. These studies highlight the potential for applying QSAR to design novel derivatives based on the this compound scaffold for various therapeutic targets.
For instance, QSAR studies have been applied to pyrimidine (B1678525) derivatives to enhance their antifungal activity by modifying functional groups to improve lipophilicity and efficacy. In the field of cancer research, QSAR models have been developed for imidazo[4,5-b]pyridine derivatives to predict their anticancer potency. researchgate.net Similarly, an empirical QSAR equation was successfully used to guide the discovery of high-affinity phosphodiesterase 4D (PDE4D) inhibitors, leading to compounds with nanomolar potency. nih.gov
| Application Area | Compound Class | Modeling Approach | Outcome | Reference |
| Anticancer | Imidazo[4,5-b]pyridine derivatives | GA-MLR, BP-ANN | Development of predictive models for anticancer potency. | researchgate.net |
| Antifungal | Pyrimidine derivatives | QSAR | Indicated that structural modifications can enhance antifungal activity. | |
| Neurodegenerative Diseases | Pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives | Ensemble QSAR model | Guided the design of potent and nontoxic DYRK1A inhibitors. | csic.es |
| Cystic Fibrosis | Tetrahydro-1H-pyrido[4,3-b]indoles | SAR | Optimization of CFTR potentiators. | acs.org |
| Tuberculosis | 2-Pyrazolylpyrimidinones | SAR | Exploration of the pyrazole ring to improve activity and solubility. | acs.org |
Advanced Analytical Methods for the Characterization and Elucidation of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of a molecule. For 3-(4-bromo-1H-pyrazol-1-yl)pyridine, these techniques are indispensable for confirming the precise arrangement of its pyrazole (B372694) and pyridine (B92270) rings and the position of the bromo-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond and through-space correlations.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J), which provides information about neighboring protons. For this compound, specific signals are expected for the protons on both the pyridine and the pyrazole rings. The integration of these signals corresponds to the number of protons in each environment.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum shows the chemical shifts of each unique carbon atom. The presence of the bromine atom and the nitrogen atoms significantly influences the chemical shifts of the adjacent carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic rings of the target molecule.
While specific experimental data for this compound is not publicly available, the expected spectral data can be inferred from closely related structures. For instance, the analysis of similar pyrazolyl-pyridine systems allows for the prediction of chemical shifts and coupling patterns.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data is a hypothetical prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Pyrazole H-3 | ~8.0-8.2 | ~140-142 | s |
| Pyrazole C-3 | - | ~140-142 | - |
| Pyrazole C-4 | - | ~95-97 | - |
| Pyrazole H-5 | ~8.5-8.7 | ~130-132 | s |
| Pyrazole C-5 | - | ~130-132 | - |
| Pyridine H-2 | ~8.9-9.1 | ~150-152 | d |
| Pyridine C-2 | - | ~150-152 | - |
| Pyridine C-3 | - | ~135-137 | - |
| Pyridine H-4 | ~8.2-8.4 | ~124-126 | dd |
| Pyridine C-4 | - | ~124-126 | - |
| Pyridine H-5 | ~7.5-7.7 | ~138-140 | ddd |
| Pyridine C-5 | - | ~138-140 | - |
| Pyridine H-6 | ~8.7-8.9 | ~148-150 | d |
| Pyridine C-6 | - | ~148-150 | - |
Nitrogen-¹⁵ (¹⁵N) NMR for Heteroatom Characterization
¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms within a molecule. google.com Given that this compound contains three nitrogen atoms in distinct chemical environments (one pyridinic, one "pyrrolic" in the pyrazole ring, and one "pyridinic" in the pyrazole ring), ¹⁵N NMR is uniquely suited for their characterization. The chemical shifts of the nitrogen atoms are sensitive to hybridization, substitution, and lone pair availability. Typically, pyridine-like nitrogens resonate at a lower field compared to pyrrole-like nitrogens. This technique can definitively confirm the N-1 linkage of the pyrazole ring to the pyridine moiety.
Advanced NMR Techniques (NOESY, COSY, HSQC, HMBC)
2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This is a powerful experiment for assigning carbon signals based on previously assigned proton signals. Each CH group in the molecule would produce a cross-peak in the HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show through-space correlations between the pyrazole H-5 proton and the pyridine H-2 and H-4 protons, providing further confirmation of the molecule's geometry.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₈H₆BrN₃. The theoretical exact mass is calculated, and the experimental value must match within a narrow tolerance (e.g., ±5 ppm). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. google.com
Interactive Data Table: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem |
| Calculated Exact Mass ([M+H]⁺) | 223.98178 Da | PubChemLite |
| Monoisotopic Mass | 222.97451 Da | PubChem |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of pyrazole and pyridine derivatives. The molecular ion ([M]⁺) peak would be observed at an m/z corresponding to its molecular weight (approx. 224.06 g/mol ). nih.govchemshuttle.com
High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₆BrN₃. chemshuttle.com In MS/MS analysis, the molecule would likely undergo fragmentation through several key pathways. Common fragmentation of N-substituted pyrazoles involves the cleavage of the pyrazole ring. A primary fragmentation step could be the loss of the bromine atom (Br•), a characteristic fragmentation for bromo-aromatic compounds. Subsequent fragmentation could involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from either the pyrazole or pyridine ring, or the cleavage of the bond between the two heterocyclic rings.
Table 1: Predicted MS/MS Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure / Loss |
| 223/225 | [C₈H₆BrN₃]⁺˙ (Molecular Ion, showing isotopic pattern for Br) |
| 144 | [M - Br]⁺ |
| 117 | [M - Br - HCN]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 67 | [C₃H₃N₂]⁺ (Pyrazolyl cation) |
Note: This table represents predicted fragmentation pathways. Actual experimental results may vary.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is dominated by the modes of its two aromatic heterocyclic rings. Theoretical studies, often employing Density Functional Theory (DFT), on similar pyrazole and pyridine structures help in the precise assignment of these bands. tandfonline.comresearchgate.net
Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C-H stretching vibrations (νC-H) typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations (νC=C/νC=N) within the ring appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also expected at lower frequencies.
Pyrazole Ring Vibrations: The pyrazole ring also shows C-H stretching vibrations in the high-frequency region. The ring stretching modes, involving C=N and N-N bonds, are found in the 1550-1400 cm⁻¹ range.
C-Br Vibration: The carbon-bromine stretching vibration (νC-Br) is a key feature. For bromo-aromatic compounds, this band is typically observed in the lower frequency region of the IR spectrum, often between 600 and 500 cm⁻¹.
Inter-ring Vibration: The C-N stretching vibration connecting the pyridine and pyrazole rings is also a characteristic feature, though it can be coupled with other ring modes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| ν(C-H) | Aromatic C-H (Pyridine & Pyrazole) | 3100 - 3000 |
| ν(C=N) / ν(C=C) | Pyridine Ring Stretching | 1600 - 1450 |
| ν(C=N) / ν(N-N) | Pyrazole Ring Stretching | 1550 - 1400 |
| δ(C-H) | Aromatic C-H Bending | 1200 - 1000 (in-plane), 900 - 700 (out-of-plane) |
| ν(C-Br) | Carbon-Bromine Stretching | 600 - 500 |
Note: These are approximate ranges based on data for related compounds. tandfonline.comresearchgate.netdtic.mil
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For conjugated systems like this compound, absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, characteristic of π → π* transitions within the conjugated π-system formed by the pyrazole and pyridine rings. acs.orgsemanticscholar.orgmdpi.com Based on studies of similar pyrazolyl-pyridine compounds, the absorption maxima (λ_max) typically appear in the 250-400 nm range. semanticscholar.orgmdpi.com The presence of the bromine atom, a halogen substituent, may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.
Many pyrazolyl-pyridine derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. acs.orgmdpi.com It is therefore plausible that this compound also exhibits luminescence. The emission spectrum would likely show a Stokes shift, meaning the emission maximum would be at a longer wavelength than the absorption maximum.
Table 3: Expected Photophysical Properties of this compound
| Property | Expected Range / Characteristic | Electronic Transition |
| Absorption Maximum (λ_max) | 250 - 400 nm | π → π* |
| Molar Absorptivity (ε) | 10³ - 10⁵ L·mol⁻¹·cm⁻¹ | - |
| Emission Maximum (λ_em) | Blue to Green region (e.g., 400-500 nm) | Fluorescence from S₁ state |
| Stokes Shift | Significant, typical for fluorescent dyes | Energy difference between absorption and emission maxima |
Note: Ranges are based on data for analogous pyrazolyl-pyridine systems. acs.orgsemanticscholar.orgmdpi.com
Solvatochromism is the change in the absorption or emission color of a substance when dissolved in different solvents. This phenomenon is a powerful tool for probing the change in dipole moment between the ground and excited states of a molecule. acs.orgresearchgate.net For polar molecules like this compound, the polarity of the solvent can significantly influence the energies of the molecular orbitals.
In a solvatochromism study, the UV-Vis absorption and fluorescence spectra would be recorded in a series of solvents with varying polarity, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). A shift in the λ_max to longer wavelengths (red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. This positive solvatochromism is common in donor-π-acceptor systems and has been observed in related pyrazolyl-pyridine derivatives. acs.org
Table 4: Expected Solvatochromic Behavior
| Solvent Type | Expected Effect on λ_max (Absorption/Emission) | Reason |
| Nonpolar (e.g., Hexane) | Shorter wavelength | Minimal solvent-solute interaction. |
| Polar Aprotic (e.g., DCM, Acetonitrile) | Intermediate wavelength | Stabilization of the excited state via dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol (B145695), Methanol) | Longer wavelength | Stronger stabilization of the more polar excited state via dipole-dipole interactions and hydrogen bonding. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself is not publicly available, data from closely related structures, such as metal complexes containing pyrazolyl-pyridine ligands, provides significant insight into the expected molecular geometry and packing. iucr.orgresearchgate.netresearchgate.net
Table 5: Expected Crystallographic Parameters for this compound
| Parameter | Description | Expected Value / Feature |
| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements | e.g., P2₁/c |
| Dihedral Angle | Angle between the pyrazole and pyridine rings | Determines molecular conformation (likely non-coplanar) |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.88 - 1.90 Å |
| C-N Bond Lengths | Lengths of bonds within and between rings | ~1.33 - 1.45 Å |
| Intermolecular Interactions | Non-covalent forces in the crystal lattice | π-π stacking, C-H···N hydrogen bonds, C-H···π interactions, Halogen bonding (C-Br···N/π) |
Note: Expected values are based on crystallographic data for similar molecules. iucr.orgresearchgate.net
Single Crystal X-ray Diffraction (SCXRD)
While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as metal complexes of pyrazolyl-pyridine ligands, provides valuable insights into the expected crystallographic parameters. For instance, the crystal structure of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand reveals a pseudo-octahedral coordination sphere around the central metal ion. pdbj.orgiucr.orgnih.gov
Based on analogous small heterocyclic molecules, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions would be influenced by the packing of the molecules, driven by a combination of hydrogen bonding, halogen bonding, and π-stacking interactions.
Table 1: Representative Crystallographic Data for a Related Pyrazolyl-Pyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5165(11) |
| b (Å) | 5.4369(5) |
| c (Å) | 14.4872(14) |
| β (°) | 90.00 |
| Volume (ų) | 873.52(14) |
| Z | 2 |
| Note: Data presented is for a related copper(II) complex of a bromo-pyrazolyl-phenolato ligand and is for illustrative purposes. |
The generation of single crystals suitable for SCXRD typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or a solvent/anti-solvent system.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a variety of non-covalent interactions. The bromine atom is a key participant in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site, such as the nitrogen atoms of the pyridine or pyrazole rings. researchgate.net
Furthermore, the aromatic pyrazole and pyridine rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. The planarity of the pyrazolyl-pyridine system is a critical factor in facilitating efficient stacking.
Hydrogen bonding is another crucial intermolecular force. The C-H bonds of the pyridine and pyrazole rings can act as hydrogen bond donors to the nitrogen atoms or the bromine atom of neighboring molecules, leading to the formation of extended supramolecular networks. dnu.dp.ua
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Halogen Bond | C-Br | N (pyrazole/pyridine) | 3.0 - 3.5 |
| π-π Stacking | Pyridine ring | Pyrazole ring | 3.3 - 3.8 |
| Hydrogen Bond | C-H (pyridine/pyrazole) | N (pyrazole/pyridine) | 2.2 - 2.8 |
| Hydrogen Bond | C-H (pyridine/pyrazole) | Br | 2.8 - 3.2 |
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are indispensable for the determination of purity and for the isolation of this compound from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of this compound. In this technique, the compound is partitioned between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The retention time of the compound is a characteristic property under a specific set of conditions.
A typical RP-HPLC method for the analysis of pyrazolo[3,4-b]pyridine derivatives involves a gradient elution. nih.govrsc.org For this compound, a suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound. Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance, likely in the range of 220-280 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Representative HPLC Method Parameters for the Analysis of a Pyrazolo[3,4-b]pyridine Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.
For the analysis of pyrazole derivatives, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is often suitable. nih.govmdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer detector provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions, which is a unique fingerprint for the compound. The fragmentation pattern of pyrazoles in the mass spectrometer often involves the loss of N₂ and HCN from the molecular ion. researchgate.net
Table 4: Representative GC-MS Method Parameters for the Analysis of Pyrazole Derivatives
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
| Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. |
Exploration of Biological Activities and Mechanisms of Action Academic Perspective
Role as a Privileged Scaffold in Ligand Design
The 3-(4-bromo-1H-pyrazol-1-yl)pyridine structure is a key component of the broader pyrazolo[3,4-b]pyridine scaffold, which is recognized as a medicinally privileged structure in ligand design. biorxiv.orgresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. The pyrazolo[3,4-b]pyridine core is an aromatic, stable, and flat bicyclic heterocycle, properties that are advantageous for insertion into the binding sites of proteins. biorxiv.org
Structurally, this scaffold is an isostere of naphthalene (B1677914) and possesses a unique electronic profile; the pyrazole (B372694) ring is electron-rich, while the pyridine (B92270) ring is electron-deficient, creating a polarized molecule. biorxiv.org This polarity, combined with the presence of two basic hydrogen bond acceptor nitrogen atoms and one hydrogen bond donor NH group, facilitates diverse interactions with biological macromolecules. biorxiv.orgnih.gov The pyrazole portion frequently serves as a crucial hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within enzyme active sites. nih.gov These characteristics make the pyrazolo[3,4-b]pyridine scaffold, and by extension derivatives like this compound, a versatile template for designing potent and selective inhibitors, particularly for protein kinases. nih.govnih.govmdpi.com
Enzyme Inhibition Studies (in vitro)
The this compound moiety has been incorporated into various molecules to target specific enzymes implicated in a range of diseases. In vitro studies have demonstrated its role in the inhibition of several key enzymes.
DNA Gyrase Inhibition
The 4-bromo-1H-pyrazol-1-yl pyridine motif is a validated component of inhibitors targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. rcsb.orgresearchgate.net A specific derivative, 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide, was studied in complex with the 24kDa N-terminal fragment of E. coli GyraseB. rcsb.orgresearchgate.net X-ray crystallography confirmed the predicted binding mode of this class of inhibitors, which occupy the ATP-binding site of the enzyme. rcsb.org The pyrazolopyridine core forms critical hydrogen bonds with the protein backbone, validating its importance for potent enzyme inhibition. This structural insight provides a foundation for designing novel antibacterial agents based on this scaffold.
VEGFR2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth. The pyrazolo[3,4-b]pyridine scaffold is a core element in the design of novel VEGFR2 kinase inhibitors. mdpi.comestranky.sk These inhibitors are often designed as "type-II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This binding mode allows the inhibitor to occupy a hydrophobic back pocket adjacent to the ATP-binding site, a strategy that can lead to improved selectivity. estranky.sk
Derivatives containing the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against VEGFR2 kinase. For instance, one such compound exhibited an IC₅₀ value of 1.46 µM. mdpi.com The design strategy often involves ensuring that a nitrogen atom in the heterocyclic core acts as a hydrogen bond acceptor, interacting with the hinge region backbone of the kinase, specifically with residues like Cys919. estranky.sk While some inhibitors based on this scaffold show high potency for VEGFR2, there is also a focus on developing derivatives with higher selectivity for other kinases, such as FGFR, over VEGFR2. nih.gov
TRK Kinase Inhibition
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent TRK inhibitors. nih.govacs.org
In one study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activity against TRKA. The research led to the identification of a compound, designated C03, which displayed an IC₅₀ value of 56 nM. nih.gov Molecular docking studies for this series suggested that the pyrazole portion of the scaffold acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking with Phe589 in the kinase domain. nih.gov Furthermore, a patent has disclosed (R)-3-(4-bromo-1H-pyrazol-1-yl)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyridine as an inhibitor of TRK kinases, directly linking the specific bromo-pyrazole-pyridine structure to this activity. epo.org
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound C03 (a pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | nih.gov |
Other Enzyme Targets and Their Mechanisms
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of several other protein kinases.
Fibroblast Growth Factor Receptor (FGFR) Kinase: Researchers have designed novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of the FGFR family of kinases (FGFR1-4). nih.gov A key goal of these efforts was to achieve higher selectivity for FGFR over VEGFR2 to potentially reduce off-target effects. One compound from this series, 7n, demonstrated significant antitumor activity in a xenograft model driven by FGFR1. nih.gov
TANK-Binding Kinase 1 (TBK1): As a noncanonical member of the inhibitor-kappaB kinases (IKKs) family, TBK1 is crucial in innate immunity and inflammation. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as novel and potent inhibitors of TBK1, providing a chemical scaffold for developing agents against diseases involving neuroinflammation. nih.gov
Cyclin-Dependent Kinase 8 (CDK8): CDK8 has been proposed as an oncogene, particularly in colorectal cancer. A potent and highly selective small molecule inhibitor of CDK8, MSC2530818, is based on the pyrazolo[3,4-b]pyridine structure. mdpi.com
| Enzyme Target | Example Compound/Series | Key Finding | Reference |
|---|---|---|---|
| FGFR Kinase | 1H-pyrazolo[3,4-b]pyridine derivatives (e.g., compound 7n) | Potent and selective FGFR inhibition with activity in in vivo models. | nih.gov |
| TBK1 Kinase | 1H-pyrazolo[3,4-b]pyridine derivatives | Identified as novel and potent TBK1 inhibitors. | nih.gov |
| CDK8 Kinase | MSC2530818 | A potent and highly selective inhibitor. | mdpi.com |
| VEGFR2 Kinase | Pyrazolo[3,4-b]pyridine derivative | IC₅₀ = 1.46 µM | mdpi.com |
Cellular Pathway Modulation and Signaling Cascades (in vitro)
Beyond receptor modulation, pyrazole-pyridine scaffolds are recognized for their ability to interfere with fundamental cellular processes like apoptosis, cell cycle progression, and proliferation. These activities are primarily investigated in the context of cancer research.
Apoptosis Induction (cellular level)
Several studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold can induce apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.org The induction of apoptosis is a critical mechanism for many anticancer therapies. The ability of these compounds to trigger this process is often evaluated using flow cytometry (FACS) analysis after staining cells with Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov Research has shown that treatment with certain pyrazolo[3,4-b]pyridine derivatives leads to a dose-dependent increase in the population of apoptotic cells in cell lines such as Ba/F3. nih.govsemanticscholar.org Similarly, other novel pyrazole derivatives have been shown to induce apoptosis in various breast cancer cell lines. frontiersin.org
Cell Cycle Modulation (cellular level)
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Certain pyrazole-pyridine derivatives have been shown to modulate the cell cycle. acs.org For instance, a class of related compounds, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, were identified as potent inhibitors of Cyclin-Dependent Kinase 1 (Cdk1). acs.org Cdks are key protein kinases that drive the progression of the cell cycle. By inhibiting Cdk1, these compounds can disrupt the cell cycle, leading to a halt in cell division and proliferation, an essential mechanism for their anticancer effects. acs.org
Anti-Proliferative Activity (cellular level)
A significant body of research highlights the anti-proliferative activity of various pyrazole-pyridine derivatives against a spectrum of human cancer cell lines. acs.orgjst.go.jpnih.gov This activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Studies have reported potent anti-proliferative effects for different pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives in numerous cancer cell lines, including:
HCT-116 (Colon Carcinoma) acs.org
HepG2 (Hepatocellular Carcinoma) jst.go.jp
MCF-7 (Breast Adenocarcinoma) jst.go.jp
A375 (Melanoma) acs.orgnih.gov
H2228 (Lung Adenocarcinoma) nih.govsemanticscholar.org
The broad anti-proliferative profile underscores the potential of this chemical scaffold in the development of new anticancer agents. jst.go.jpresearchgate.net
Table 2: Anti-Proliferative Activity of a Representative Pyrazolo[3,4-b]pyridine Derivative (Compound 10g) Data derived from studies on pyrazolo[3,4-b]pyridine analogs.
| Cell Line | Cancer Type | IC50 (nM) |
| ALK-L1196M-Ba/F3 | Leukemia (engineered) | 1.8 |
| H2228 (EML4-ALK) | Non-Small Cell Lung Cancer | 18 |
| Source: Data from scientific literature. nih.govsemanticscholar.org |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are crucial for optimizing the biological function of a lead compound. For the pyrazole-pyridine scaffold, SAR studies have been instrumental in enhancing both M4 PAM activity and anticancer potency.
In the context of M4 receptor modulation, research has explored how different substituents on the pyrazol-4-yl-pyridine core affect allosteric properties. For example, the synthesis and evaluation of various N-alkylated analogs, including fluoroethyl and fluoropropyl derivatives, were performed to fine-tune affinity and cooperativity at the M4 receptor. nih.gov
In the realm of oncology, SAR studies have provided deep insights. For pyrazolo[3,4-b]pyridine derivatives investigated as Cdk1 inhibitors, it was found that the substitution pattern is critical for activity. acs.org The presence of a methoxymethyl group on the benzimidazole (B57391) moiety and an unsubstituted pyrazole NH group were identified as key features for potent Cdk1 inhibition and, by extension, strong anti-proliferative effects. acs.org Similarly, extensive SAR exploration of pyrazolo[3,4-b]pyridines as ALK inhibitors led to the discovery of highly potent and selective compounds through systematic structural modifications. nih.govsemanticscholar.org These studies demonstrate that the pyrazole-pyridine framework is a "privileged scaffold," meaning it is amenable to chemical modifications at multiple positions, allowing for the generation of compounds with tailored activity against diverse biological targets. researchgate.netmdpi.com
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrazolylpyridine scaffold, several key pharmacophoric features have been identified that contribute to its interaction with biological targets.
The pyrazole ring itself is a well-established pharmacophore in many biological activities. nih.gov Similarly, the pyridine ring, a six-membered heterocycle with one nitrogen atom, is a crucial scaffold for numerous applications. nih.gov The combination of these two aromatic systems results in a structure with specific electronic and steric properties.
Pharmacophore models for related compounds, such as pyrazolo[3,4-b]pyridine derivatives, often highlight the importance of hydrogen bond acceptors and aromatic regions. researchgate.net For instance, a three-point pharmacophore model for TASK-3 channel blockers identified two hydrogen-bond acceptor sites and one aromatic ring as crucial for activity. researchgate.net In the context of this compound, the nitrogen atoms within both the pyrazole and pyridine rings can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in a protein's active site. nih.gov The planar aromatic surfaces of both rings can participate in π-stacking or hydrophobic interactions with aromatic amino acid residues of the target protein.
The specific substitution pattern is also a critical determinant of the pharmacophoric profile. The linkage at position 3 of the pyridine ring and the bromo-substituent at position 4 of the pyrazole ring create a distinct spatial and electronic arrangement that influences how the molecule fits into a binding pocket and interacts with its biological target.
Influence of Substituent Effects on Biological Activity
The biological activity of pyrazolylpyridine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. These substituents can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a pivotal role. A study on imidazo[4,5-b]pyridine-based inhibitors of p21-activated kinase 4 (PAK4) demonstrated the profound impact of atomic substitution on biological activity. mdpi.com In this study, various halogen atoms (EWGs) were substituted on the core structure. The results showed that as the size of the halogen atom decreased and its electronegativity increased, the biological activity (measured by IC₅₀ values) changed significantly. mdpi.com For instance, the initial hit compound with an iodine substituent had an IC₅₀ of 5150 nM, whereas a derivative with a smaller, more electronegative atom was inactive. mdpi.com Conversely, the introduction of an EDG, such as a methyl group, also resulted in an inactive compound. mdpi.com
This highlights that a delicate electronic balance is often required for optimal activity. EWGs, like the bromine atom in this compound, can influence the electron density distribution across the heterocyclic system, potentially enhancing interactions with specific residues in a target's active site. mdpi.comcyberleninka.ru Studies on other heterocyclic systems have also shown that electron-withdrawing substituents can enhance biological properties, such as the photosensitizing capabilities of platinum pyridyl complexes. csic.es The spatial configuration and electron density distribution created by different substituent patterns on the pyrazolyl moiety are crucial factors that can influence potential biomolecular interactions and cytotoxicity. cyberleninka.ru
| Compound | Substituent Group | Group Property | IC₅₀ (nM) | Docking Score | Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| 1 | Iodo | EWG | 5150 | 59.27 | -23.78 |
| 2 | Bromo | EWG | 8533 | - | -27.14 |
| 3 | - | EWG | > 30,000 | - | -25.16 |
| 4 | Methyl | EDG | > 30,000 | - | -22.78 |
Molecular Docking and Molecular Dynamics in Target Interaction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its macromolecular target at an atomic level. mdpi.comamazonaws.com These in silico methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, guiding the design of more potent and selective inhibitors.
Molecular docking studies on various pyrazolylpyridine derivatives have revealed specific binding patterns. For instance, in the development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), docking studies showed that the pyrazolopyridine core could fit into the ATP-binding site. tandfonline.com Specific interactions, such as hydrogen bonds between the inhibitor and key amino acid residues like Ser96 in the kinase hinge region, were identified as crucial for potent inhibitory activity. tandfonline.com The introduction of different substituents could form additional hydrogen bonds, further enhancing the binding affinity and leading to picomolar inhibitory activity. tandfonline.com
Similarly, a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors used molecular docking and fragment molecular orbital (FMO) methods to analyze interactions. mdpi.com While standard docking scores did not fully explain the differences in biological activity among the derivatives, the FMO method revealed significant differences in the interaction energy between compounds with EWGs and EDGs. mdpi.com Specifically, these groups showed opposite electrostatic and charge transfer energies in their interactions with hinge region residues L398 and E399, and the gatekeeper residue M395. mdpi.com This demonstrates that subtle electronic effects, predictable through advanced computational methods, govern the strength of the interaction.
Docking studies of other pyrazole-pyridine compounds have also elucidated their mechanisms. In a study of pyrazole derivatives as potential antioxidants, docking against the urate oxidase protein showed a compound establishing a hydrogen bond via a pyridine ring nitrogen with the residue Val227, and a π-interaction between the pyridine ring and Arg176. nih.gov Such studies help to visualize and understand the molecular interactions, including hydrogen bonds and binding affinity, that are responsible for the pharmacological effect of a compound. amazonaws.com
| Compound | R₃ Substituent | TBK1 IC₅₀ (nM) |
|---|---|---|
| 15e | - | 81.4 |
| 15g | - | 23.5 |
| 15h | - | 31.5 |
| 15i | - | 8.5 |
| 15j | - | 19.5 |
| 15k | - | 287.7 |
| 15y | - | 0.2 |
| BX795 (Reference) | N/A | 7.1 |
| MRT67307 (Reference) | N/A | 28.7 |
Applications in Materials Science and Catalysis
Ligand Chemistry in Coordination Complexes
The field of coordination chemistry has seen extensive use of pyrazole-based ligands to synthesize transition metal compounds. semanticscholar.org Pyridine-pyrazole derivatives, in particular, are valued for their ability to form stable complexes with diverse structural and electronic features. nih.govresearchgate.net The presence of a bromo-substituent on the pyrazole (B372694) ring of 3-(4-bromo-1H-pyrazol-1-yl)pyridine adds another layer of functionality, influencing the electronic properties of the resulting metal complexes and providing a site for further synthetic modification. beilstein-journals.org
The synthesis of metal complexes using pyrazolyl-pyridine ligands is well-established, yielding compounds with a variety of metals and coordination geometries. researchgate.netajgreenchem.com These ligands are known to coordinate with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). ajgreenchem.com
Rhenium (Re): A notable example is the synthesis of a mononuclear Rhenium(I) complex using a positional isomer, 2-bromo-6-(1H-pyrazol-1-yl)pyridine. The facial-tricarbonyl complex, [Re(2-bromo-6-(1H-pyrazol-1-yl)pyridine)(CO)₃Cl], was synthesized by reacting the ligand with [Re(CO)₅Cl] in toluene. chemrxiv.orgnih.gov This reaction resulted in a light green solid with a high yield of 80%. chemrxiv.orgacs.org The resulting complex was thoroughly characterized using various spectroscopic and electrochemical techniques, including cyclic voltammetry, nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, and ultraviolet–visible (UV–vis) spectroscopy. nih.govacs.org
Iron (Fe): Iron(II) complexes with pyrazolyl-pyridine type ligands are of particular interest due to their tendency to exhibit spin-crossover phenomena. nih.gov Homoleptic Fe(II) complexes are typically synthesized by reacting the ligand with an iron(II) salt, such as Fe(BF₄)₂·6H₂O or Fe(H₂O)₆₂. rsc.orgacs.org
Copper (Cu): Copper-catalyzed reactions are common for functionalizing pyridine-containing molecules. For instance, CuI has been used to catalyze the synthesis of isoxazolylimidazo[1,2-a]pyridines, and the bromo-derivative of the product was further functionalized via a Sonogashira coupling reaction, highlighting a potential reaction pathway for the bromo-substituent in this compound complexes. beilstein-journals.org
Other Metals (Mo, Pd): The versatility of the pyrazole-pyridine scaffold extends to other metals. Molybdenum carbyne complexes have been synthesized using scorpionate ligands containing pyrazole units. acs.org Palladium-catalyzed C-H arylation of anilines has been achieved using [2,2'-bipyridin]-6(1H)-one as a ligand, which shares structural similarities with pyrazolyl-pyridines. researchgate.net
The characterization of these complexes confirms the coordination of the ligand to the metal center. Techniques such as X-ray crystallography reveal the precise molecular structure and coordination geometry, which is often distorted octahedral for many of these complexes. nih.govresearchgate.net Spectroscopic methods like FT-IR are used to observe shifts in vibrational frequencies upon coordination, while UV-Vis spectroscopy provides information about the electronic transitions within the complex. ajgreenchem.comtandfonline.com
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. rsc.org Iron(II) complexes with d⁶ electron configuration are particularly known for exhibiting SCO. rsc.org
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family and its derivatives are renowned for forming Fe(II) complexes that display SCO behavior. acs.orgmdpi.com The transition temperature and the nature of the spin transition (gradual, abrupt, or with hysteresis) are highly sensitive to subtle changes in the ligand structure, including the electronic effects of substituents and steric factors. rsc.orgmdpi.comresearchgate.net
For instance, in a series of Fe(II) complexes with 2-(pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine ligands, the introduction of methyl substituents on the pyrazol-1-yl ring was found to have a dramatic effect on the SCO temperature. rsc.orgrsc.org Similarly, substituents at the 4-position of the pyridine (B92270) ring in Fe(II)-bpp complexes can tune the SCO properties. mdpi.com These findings strongly suggest that complexes of this compound, particularly with Fe(II), are promising candidates for exhibiting SCO. The electron-withdrawing nature of the bromine atom is expected to influence the ligand field strength around the metal ion, thereby affecting the energy difference between the LS and HS states and influencing the SCO characteristics. rsc.org
| Factor | Description | Observed Effect on SCO | Reference |
|---|---|---|---|
| Ligand Substituents | Introduction of groups (e.g., methyl) on the pyrazole or pyridine rings. | Dramatically alters the SCO temperature (T₁/₂) by modifying electronic and steric properties. | rsc.orgmdpi.com |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, and other supramolecular effects in the crystal lattice. | Can influence the cooperativity of the spin transition, leading to more abrupt or hysteretic behavior. | nih.govresearchgate.net |
| Counter-anions and Solvents | The nature of the counter-anion and the presence of solvent molecules in the crystal structure. | Affects crystal packing and hydrogen bonding networks, thereby modulating the SCO properties. | nih.govacs.org |
Catalytic Applications
The metal complexes derived from this compound and related ligands are not only interesting for their material properties but also show significant promise as catalysts in a range of important chemical reactions.
Transition metal complexes containing pyrazole-based ligands have been investigated as catalysts for olefin polymerization. semanticscholar.org Specifically, vanadium(III) and chromium(III) complexes supported by tridentate pyridine-pyrazole type ligands have shown high activity for ethylene (B1197577) polymerization upon activation with an aluminoxane co-catalyst. semanticscholar.orgdntb.gov.uabohrium.com
For example, a vanadium(III) complex with a 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine ligand, when activated with ethylaluminum dichloride (AlEtCl₂), efficiently polymerizes ethylene to produce high-density polyethylene (B3416737) with high molecular weights (up to 1.0 × 10⁶ g/mol ) and narrow molecular weight distributions. semanticscholar.orgdntb.gov.ua Similarly, chromium(III) complexes bearing 2,6-bis(benzotriazolyl)pyridine ligands are active catalysts for ethylene polymerization after activation with methylaluminoxane (B55162) (MAO), producing polymers with bimodal molecular weight distributions. bohrium.com
These results indicate that the structural framework provided by pyridine-pyrazole ligands is conducive to creating active sites for olefin polymerization. The electronic and steric environment around the metal center, which can be tuned by substituents on the ligand, plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer.
| Metal Complex | Co-catalyst | Activity | Polymer Characteristics | Reference |
|---|---|---|---|---|
| {2,6-[(3,5-ph₂pz-CH₂)₂-py]}VCl₃ | AlEtCl₂ | High activity at ambient temperature | High molecular weight (0.6 - 1.0 × 10⁶ g/mol), linear polyethylene, narrow MWD | semanticscholar.orgdntb.gov.ua |
| [CrCl₃{2,6-bis(benzotriazolyl)pyridine}] | MAO | Active for polymerization | Linear polyethylene, bimodal molecular weight distribution | bohrium.com |
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is a critical area of research for addressing climate change and energy demands. Rhenium(I) tricarbonyl complexes containing diimine ligands are well-known for their ability to catalyze this reaction. researchgate.netresearchgate.net
A groundbreaking study demonstrated the remarkable catalytic efficacy of a mononuclear Rhenium(I) complex, [Re(2-bromo-6-(1H-pyrazol-1-yl)pyridine)(CO)₃Cl], a close analogue of complexes derivable from the title compound. nih.govacs.org This complex proved to be a highly efficient and robust photocatalyst for the reduction of CO₂ to carbon monoxide (CO) under visible light irradiation. chemrxiv.orgacs.org In a CO₂-saturated dimethylformamide (DMF) solution with a sacrificial electron donor, the catalyst achieved a turnover number (TON) for CO production of 1517 in just 3 hours, a performance that significantly surpasses many previously reported Re(I) catalysts. chemrxiv.orgnih.govacs.org The catalytic process was investigated through electrochemical studies and density functional theory (DFT) calculations, which provided insights into the electronic structure and the reaction mechanism. nih.govacs.org This highlights the immense potential of bromo-substituted pyrazolyl-pyridine Re(I) complexes in solar fuel generation. chemrxiv.orgacs.org
The versatility of the pyrazolopyridine ligand scaffold enables its use in a variety of other transition-metal-catalyzed reactions. researchgate.net These ligands provide opportunities to fine-tune reactivity and selectivity in processes like cross-coupling and C-H functionalization. researchgate.netresearchgate.net The protic NH group on some pyrazole ligands can participate in metal-ligand cooperation, acting as a proton-responsive site to facilitate catalytic cycles. nih.govresearchgate.net
The bromo-substituent on the this compound ligand is a key functional handle. It can be readily used in cross-coupling reactions, such as the Sonogashira or Suzuki couplings, to introduce a wide range of other functional groups. beilstein-journals.org This allows for the late-stage functionalization of the ligand and its metal complexes, providing a powerful tool for creating diverse molecular architectures and tuning catalytic properties. For example, a Sonogashira coupling reaction has been successfully applied to a 4-bromo-substituted nitrostyrylisoxazole to produce highly functionalized imidazo[1,2-a]pyridines, demonstrating the utility of the bromo-group in such transformations. beilstein-journals.org
Luminescent and Fluorescent Materials
The integration of a pyridine ring and a pyrazole ring within the same molecular framework gives this compound and its derivatives notable luminescent and fluorescent properties. The specific arrangement of nitrogen atoms and the electronic influence of substituents, such as the bromine atom, are key to their photophysical behavior. This has prompted exploration into their use for various optical applications, from sensing to light emission. researchgate.net Pyrazolylpyridine ligands are considered advantageous due to the relative ease of their synthesis and the ability to tune their steric and electronic characteristics, which in turn influences the properties of their metal complexes. researchgate.net
While specific studies on this compound as a chemosensor are not prominent, the broader class of pyrazolyl-pyridine ligands has been extensively developed for ion detection. These molecules act as fluorescent probes, signaling the presence of specific metal ions through changes in their fluorescence, such as quenching (turn-off) or enhancement (turn-on). science.govresearchgate.net The detection mechanism often relies on the coordination of the target ion with the nitrogen atoms of the pyrazole and pyridine rings.
For example, a pyridine-pyrazoline derivative was shown to be a selective fluorescent sensor for Fe³⁺, forming a 1:1 complex and exhibiting fluorescence quenching. researchgate.net Another study on bis(pyrazolyl)pyridine derivatives demonstrated selective "turn-off" sensing for Cu²⁺ ions. acs.org This quenching was attributed to a chelation-enhanced fluorescence quenching (CHEQ) effect involving the paramagnetic copper(II) ion. acs.org Similarly, a different fluorescent probe based on a bis-pyrazolopyridine structure was developed for the highly sensitive and reversible detection of Cu²⁺, with a low detection limit of 26 nM. acs.org This sensor's fluorescence could be turned "off" by Cu²⁺ and turned back "on" by adding a decomplexing agent, demonstrating its reversibility. acs.org Other pyrazolyl-pyridine systems have been designed to detect ions such as Cd²⁺ and Na⁺. researchgate.net
Table 1: Examples of Ion Detection by Pyrazolyl-Pyridine Based Chemosensors
| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Pyridine-Pyrazoline Derivative | Fe³⁺ | Fluorescence Quenching | researchgate.net |
| Bis(pyrazolyl)pyridine Derivative | Cu²⁺ | Chelation-Enhanced Fluorescence Quenching (CHEQ) | acs.org |
| Bis-pyrazolopyridine Derivative | Cu²⁺ | Reversible Fluorescence Quenching ("On-Off-On") | acs.org |
| 2-(3-Pyrazolyl)pyridine Derivative | Cd²⁺, Na⁺ | Dual Probe Detection | researchgate.net |
| Pyrazole-Pyrazoline Probe | Fe³⁺ | Fluorescence Quenching | researchgate.net |
The pyrazolyl-pyridine scaffold is a crucial component in the design of materials for organic light-emitting diodes (OLEDs). researchgate.net These ligands are used to form metal complexes, particularly with heavy metals like iridium, platinum, and copper, which can act as highly efficient phosphorescent emitters. rsc.orgrsc.orgresearchgate.net The ability to form neutral complexes is particularly advantageous for the production of thin films used in OLEDs. researchgate.net
For instance, heteroleptic iridium(III) complexes using pyrazolyl-pyridine as an ancillary ligand have been developed as efficient sky-blue phosphors. rsc.org In these complexes, the electronic properties are tuned to enlarge the energy gap between the HOMO and LUMO, resulting in blue emission with high external quantum efficiencies (EQEs) approaching 20%. rsc.org Platinum(II) complexes incorporating pyridinyl pyrazolate chelates have also been synthesized for use in OLEDs. researchgate.net By modifying the substituents on the ligand, researchers have created blue and orange phosphorescent emitters. researchgate.net Combining these in a single device has led to the fabrication of high-efficiency white OLEDs (WOLEDs) with peak EQEs of 15.0% and a high color-rendering index (CRI). researchgate.net
Furthermore, mononuclear cationic copper(I) complexes with functional C-linked pyrazolyl pyridine ligands have been applied in solution-processed OLEDs, achieving green light emission in thin films with current efficiencies up to 17.8 cd A⁻¹ and an EQE of 6.4%. rsc.org
Self-Assembly and Supramolecular Chemistry
The distinct nitrogen donor atoms in the pyrazole and pyridine rings make this compound and related ligands excellent building blocks for self-assembly and supramolecular chemistry. bris.ac.ukmdpi.com These ligands coordinate with metal ions to spontaneously form complex, highly organized, and often functional, multi-component architectures. acs.org The bromine atom on the pyrazole ring can also introduce the potential for halogen bonding, which can further direct the assembly process.
A prominent example is the formation of coordination cages. Flexible bridging ligands with two bidentate pyrazolylpyridine ends can assemble with transition metal ions to form structures with stoichiometries like M₄L₆, M₈L₁₂, and even M₁₆L₂₄. acs.org These assemblies can form various geometries, including tetrahedra and cubes, which often possess an internal cavity capable of encapsulating guest molecules. acs.orgnih.gov For example, a cobalt(II) ion and a substituted pyrazolyl-pyridine ligand were shown to self-assemble into an M₄L₆ tetrahedral cage. nih.gov
The self-assembly process can be driven by a combination of coordination bonds and weaker non-covalent interactions, such as π-π stacking between the aromatic rings of the ligands. acs.orgrsc.org In some systems, ditopic bis-pyrazolylpyridine ligands react with divalent metal ions to form either dinuclear triple-stranded helicates or supramolecular dimers, with π-π interactions favoring the latter. rsc.org The resulting supramolecular structures have shown exceptional stability in solution and can encapsulate guest anions like bromide and iodide within their cavities. rsc.org These complex structures highlight the versatility of the pyrazolyl-pyridine unit in creating sophisticated, functional materials through molecular self-assembly. bris.ac.ukresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic strategies for pyrazolylpyridines often involve multi-step sequences. mdpi.com A major area for future research lies in developing more efficient, atom-economical, and environmentally benign synthetic routes. Established methods for creating the 1H-pyrazolo[3,4-b]pyridine core often involve either forming a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring onto a pyridine precursor. nih.gov
Future work should focus on:
One-Pot Reactions: Designing multicomponent reactions that combine simple precursors to construct the 3-(4-bromo-1H-pyrazol-1-yl)pyridine scaffold in a single step, minimizing waste and purification steps. organic-chemistry.org
Catalytic C-H Activation: Exploring direct C-H functionalization of simpler pyridine and pyrazole starting materials as a more direct and less wasteful alternative to classical condensation or cross-coupling reactions.
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow systems. This can enhance safety, improve reaction control, and allow for easier scalability.
Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water or ionic liquids and developing recoverable and reusable catalysts, such as polymer-supported reagents, to minimize the environmental impact. arabjchem.org
Advanced Functionalization for Enhanced Properties
The this compound molecule possesses two key regions for further chemical modification: the bromine-substituted pyrazole ring and the pyridine ring. The bromine atom is a particularly valuable synthetic handle for introducing a wide array of functional groups via cross-coupling reactions.
Future research should prioritize:
Palladium-Catalyzed Cross-Coupling: Systematically exploring Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at the C4 position of the pyrazole ring. This would allow for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, creating libraries of new compounds. rsc.org The synthesis of pyrazole benzamides via Suzuki coupling serves as a pertinent example of this approach. rsc.org
Functionalization of the Pyridine Ring: Investigating selective C-H functionalization or halogenation of the pyridine ring to introduce additional substituents. researchgate.net This would create multi-functionalized ligands with tailored electronic and steric properties.
Tuning Physicochemical Properties: Correlating the introduced functional groups with changes in the molecule's electronic, photophysical, and biological properties. As demonstrated with other pyrazolylpyridine ligands, the structure directly influences the properties of resulting metal complexes and materials. mdpi.comdntb.gov.ua
Integration into Hybrid Materials and Nanostructures
Pyrazolylpyridine ligands are highly effective building blocks for coordination chemistry due to their robust tridentate N-donor framework. dntb.gov.ua The title compound can serve as a valuable ligand for creating advanced functional materials.
Promising future directions include:
Coordination Polymers and MOFs: Using this compound and its derivatives as organic linkers to construct novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netukzn.ac.za The properties of these materials, such as porosity, catalytic activity, or spin-crossover (SCO) behavior, could be tuned by the choice of metal ion and the functional groups on the ligand. researchgate.net
Polymerization Catalysis: Designing metal complexes based on this scaffold to act as catalysts for polymerization reactions, such as the ring-opening polymerization of lactones. researchgate.net
Functional Nanostructures: Exploring the self-assembly of amphiphilic derivatives of the core scaffold into functional nanostructures like vesicles or micelles, which could exhibit unique photophysical properties such as multicolor emission. dntb.gov.ua
Deeper Mechanistic Understanding of Biological and Catalytic Processes
While many pyrazolylpyridine-based systems have been developed for various applications, a deep mechanistic understanding of their function is often lacking. Future work must bridge this gap to enable rational design of improved systems.
Key areas for investigation are:
Kinetic and Mechanistic Studies: Performing detailed kinetic analyses of catalytic processes that utilize complexes derived from this compound. This includes identifying reaction orders, determining activation parameters, and elucidating the catalytic cycle, similar to studies performed on ruthenium catalysts for formic acid dehydrogenation. researchgate.netmku.ac.ke
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict the stability of intermediates, and understand the electronic structure of both the ligands and their metal complexes. mku.ac.kenih.gov
Proton-Coupled Electron Transfer (PCET): Investigating the potential role of PCET mechanisms in the reactivity of these compounds, particularly in redox catalysis and the formation of coordination polymers, which has been observed in related systems. researchgate.netukzn.ac.za
Structure-Activity Relationships (SAR): For biologically active derivatives, conducting thorough SAR studies to understand how specific structural modifications influence target binding and cellular activity, as has been initiated for pyrazolo[3,4-b]pyridine-based kinase inhibitors. rsc.org
Exploration of New Application Domains for Pyrazolylpyridine Scaffolds
The unique electronic and coordination properties of the pyrazolylpyridine scaffold suggest its utility in a wide range of applications beyond its current use as a synthetic intermediate.
Future research should explore the potential of this compound derivatives in:
Materials Science: Developing materials for advanced electronic and optical applications, including spin-crossover materials for molecular switches, luminescent compounds for organic light-emitting diodes (OLEDs), and redox-active molecules for flow batteries. dntb.gov.ua
Medicinal Chemistry: Expanding the scope of biological targets. While pyrazolopyridines have shown promise as kinase inhibitors (e.g., PIM-1, TBK1) and anticancer agents, their potential as antivirals, and agents targeting neuroinflammatory pathways remains underexplored. rsc.orgjst.go.jpresearchgate.net
Catalysis: Designing novel catalysts for challenging chemical transformations, such as electrochemical water splitting or selective C-N coupling reactions. researchgate.netmdpi.comukzn.ac.za
Sensors: Creating chromogenic or fluorogenic sensors by functionalizing the scaffold with groups that respond selectively to specific analytes, such as metal ions or biologically relevant molecules.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(4-bromo-1H-pyrazol-1-yl)pyridine?
The compound is typically synthesized via multi-step protocols involving heterocyclic coupling reactions. For example, a related pyrazolo-pyridine derivative was synthesized by reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr/NaOH to introduce the bromine substituent . Subsequent functionalization steps, such as Boc protection and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl amines), are critical for modifying the pyridine and pyrazole rings . Purification often involves liquid chromatography and recrystallization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly - and -NMR to identify proton environments and carbon frameworks. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical details. For example, in a related study, -NMR peaks at δ 8.45–6.90 ppm confirmed aromatic protons, and MS matched the calculated [M+H]+ ion .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling reactions involving this compound?
Yield optimization relies on ligand selection, base strength, and catalyst loading. For instance, using XPhos as a ligand with Pd(dba) and CsCO as a base in DMF at 100°C achieved 70% yield in a Suzuki-Miyaura coupling with 3-chloro-4-fluoroaniline . Precluding moisture/oxygen via inert atmospheres (N) and using high-purity reagents are critical. Mechanistic studies (e.g., kinetic monitoring) can identify rate-limiting steps, such as oxidative addition of the bromine substituent.
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Crystallization challenges arise from conformational flexibility and halogen-halogen repulsion. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOAc mixtures) promotes ordered packing. SHELX software aids in refining twinned or low-resolution data. For example, in a brominated isoxazolidine derivative, C–Br···π interactions stabilized the crystal lattice, as resolved via C–H···O/N hydrogen bonds .
Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?
The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig). In fragment-based drug discovery, bromine enhances binding entropy by enabling selective derivatization. For instance, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid was used in DNA-encoded libraries to generate lead-like structures with diverse pharmacophores . Computational docking studies (e.g., AutoDock) predict that bromine’s electronegativity modulates π-π stacking and hydrophobic interactions with target proteins.
Methodological Considerations
Q. What computational tools predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking (e.g., Glide, GOLD) evaluates binding affinities to targets like kinases or GPCRs. For example, pyrazolo-pyridine scaffolds are prioritized in kinase inhibitor design due to their ATP-mimetic geometry . MD simulations (e.g., AMBER) further probe stability in biological matrices.
Q. How are regioselectivity issues addressed in pyrazole-pyridine functionalization?
Regioselectivity is controlled by steric and electronic factors. Electrophilic substitution favors the 4-position of pyrazole due to bromine’s meta-directing effects. In a study, Boc protection of pyrazole-NH redirected coupling to the pyridine ring, achieving >85% regioselectivity . Lewis acid catalysts (e.g., ZnCl) can further modulate reactivity in heterocyclic alkylation.
Data Contradiction Analysis
Q. Why do reported yields for similar brominated heterocycles vary across studies?
Discrepancies arise from differences in substrate purity, catalyst aging, and reaction scale. For example, small-scale reactions (<1 mmol) often report higher yields due to better mixing, whereas scaling up introduces heat/mass transfer limitations . Contradictions in spectroscopic data (e.g., NMR shifts) may stem from solvent effects or impurities, necessitating independent validation via 2D NMR (e.g., HSQC, HMBC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
